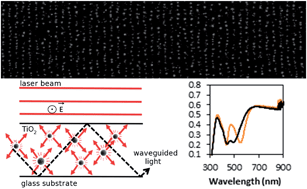Self-organized growth of metallic nanoparticles in a thin film under homogeneous and continuous-wave light excitation†
Journal of Materials Chemistry C Pub Date: 2014-05-29 DOI: 10.1039/C4TC00971A
Abstract
Using a monochromatic plane wave to generate periodic arrays of metallic nanoparticles with tunable features buried in thin films is the original work we report here. We focus on the way such waveguiding metallic photonic crystals can self-emerge from thin films homogeneously loaded with metallic precursors under continuous-wave and homogeneous laser excitation. This paper fully describes the conditions leading to the formation of periodic structures and highlights the role of several parameters in the underlying physical mechanisms. The laser exposure parameters, especially, fix the geometrical and optical properties of the generated structures. Grating lines are parallel to the laser polarization and the period is directly linked to the laser wavelength. Both electron resonances of metal nanoparticles and optical resonances of guided modes interact to form the periodic patterns under homogeneous exposure. A model, based on the coupled mode theory, can be proposed to predict the spontaneous generation of such periodic nanostructures. It concludes that the guided waves exponentially enhance during illumination due to a positive feedback loop with the ordered growth of particles. This process opens up new fabrication techniques for making optical devices and may find applications in various fields such as polarization imaging, displays, security or lighting.


Recommended Literature
- [1] Negative isotope effect for charge transport in acenes and derivatives – a theoretical conclusion†
- [2] Contents list
- [3] Electrostatically tuned rate of peptideself-assembly resolved by multiple particle tracking†‡
- [4] Improvement in the catalytic activity of cytochrome c by immobilisation on a novel mesoporous silica sheet†
- [5] Dinaphtho[2′,3′:5,6][1,4]dithiino[2,3-b:2,3-e]pyridine, its 16-butyl derivative and dinaphtho[2′,3′:5,6][1,4]dioxo[2,3-b:2,3-e]pyridine: novel heterocycles as electron donor compounds
- [6] A titrimetric method for determining total sulphur in mineral soils
- [7] Solvent and ligand partition reaction pathways in nickel-mediated carboxylation of methylenecyclopropanes
- [8] Dual roles of underpotential deposition in the synthesis of tetrahexahedral Pd–Ag alloy nanocrystals†
- [9] Rationally designed Escherichia colicytosine deaminase mutants with improved specificity towards the prodrug 5-fluorocytosine for potential gene therapy applications†
- [10] Contents list

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 84-74-2
-
CAS no.: 118-72-9
-
CAS no.: 2458-12-0
-
CAS no.: 456-49-5
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
4-(Trifluoromethoxy)benzoic acid
CAS no.: 330-12-1
-
CAS no.: 3113-72-2
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4









